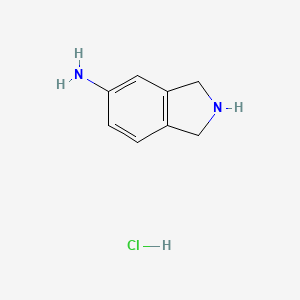
Isoindolin-5-amine hydrochloride
概要
説明
Isoindolin-5-amine hydrochloride is a chemical compound used primarily for research and development . It has a molecular formula of C8H11ClN2 and a molecular weight of 170.64 g/mol .
Synthesis Analysis
The synthesis of this compound involves the use of hydrogen chloride and Pd(OH)2/C in ethanol. The reaction mixture is hydrogenated at 45 psi for 1 hour. The nitro functionality is reduced and the Bn group remains intact. The yield of this synthesis is approximately 36% .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5,9H2;1H .科学的研究の応用
Synthesis and Chemical Applications
Isoindolin-5-amine hydrochloride derivatives have been synthesized through various methods, demonstrating their versatility in chemical synthesis. For instance, Palladium-Catalyzed Carbonylation-Hydroamination reactions have been employed to synthesize substituted 3-methyleneisoindolin-1-ones, showcasing the compound's utility in creating complex molecular structures under mild conditions (Cao, McNamee, & Alper, 2008). Additionally, DNA-compatible protocols for transforming amines into drug-like moieties, including isoindolinone, underscore its potential in drug discovery and pharmacological research (Nie et al., 2022).
Biomedical Applications
Isoindolin-1-one derivatives have been studied for their urease inhibitory activities , with certain derivatives showing significant inhibitory effects, suggesting potential applications in treating diseases related to urease activity (Peytam et al., 2019). Furthermore, novel synthesis approaches have been developed for isoindoline/isoindoline-1,3-dione derivatives, which were evaluated for their interaction with the human dopamine receptor D2, indicating the compound's relevance in neurological research and potential therapeutic applications (Andrade-Jorge et al., 2017).
Material Science and Organic Chemistry
In material science and organic chemistry, this compound derivatives have been utilized for catalysis and green chemistry applications . For example, Rh(III)-catalyzed cascade annulations facilitated the synthesis of complex molecular structures like isoindolo[2,1-b]isoquinolin-5(7H)-ones, highlighting the compound's utility in organic synthesis and the development of new pharmaceuticals (Reddy & Mallesh, 2018). Additionally, environmentally friendly methods have been developed for synthesizing 3-(1H-indol-3-yl)isoindolin-1-one derivatives, emphasizing the move towards sustainable chemical processes (Chen, Lei, & Hu, 2014).
Safety and Hazards
Isoindolin-5-amine hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .
作用機序
Target of Action
Isoindolin-5-amine hydrochloride is a compound that has been found to interact with the human dopamine receptor D2 . This receptor plays a crucial role in the central nervous system, influencing a variety of physiological functions such as mood, reward, and motor control .
Mode of Action
The interaction of this compound with its target, the dopamine receptor D2, results in changes in the receptor’s activity . This interaction can modulate the receptor’s signaling pathways, potentially influencing various physiological processes .
Biochemical Pathways
This compound, through its interaction with the dopamine receptor D2, can affect various biochemical pathways . These pathways may include those involved in neurotransmission, mood regulation, and motor control . The downstream effects of these pathway alterations can have significant impacts on physiological functions .
Pharmacokinetics
The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the dopamine receptor D2 . This interaction can lead to changes in cellular signaling, potentially influencing various physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH can affect the compound’s stability and activity . .
生化学分析
Biochemical Properties
Isoindolin-5-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in cell growth and differentiation. Additionally, this compound can alter cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to certain proteins and enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly at certain dosage levels. These studies have also highlighted the importance of determining the optimal dosage to minimize adverse effects while maximizing therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can affect the activity of enzymes involved in amino acid metabolism, leading to changes in metabolic flux and metabolite levels. Understanding the metabolic pathways influenced by this compound is essential for elucidating its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its overall effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is important for elucidating its precise biochemical mechanisms and effects .
特性
IUPAC Name |
2,3-dihydro-1H-isoindol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQCFVJPKBLYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623723 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
503614-81-1 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

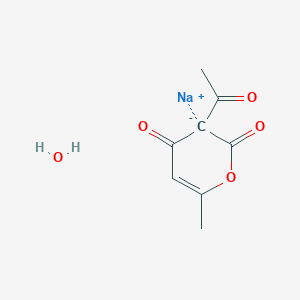

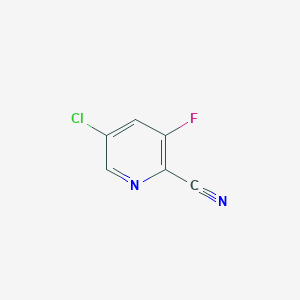

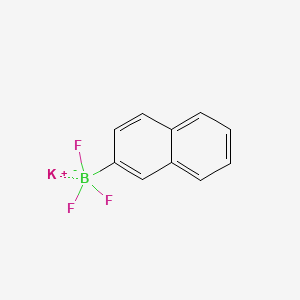
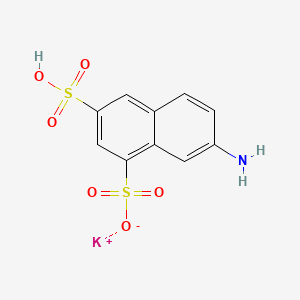
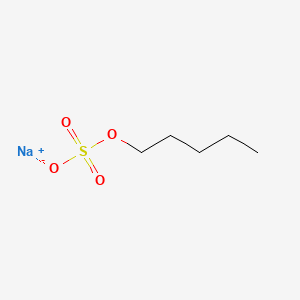
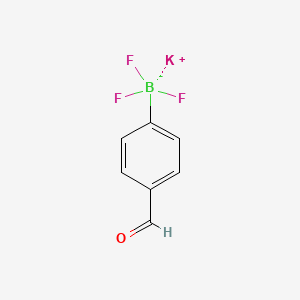
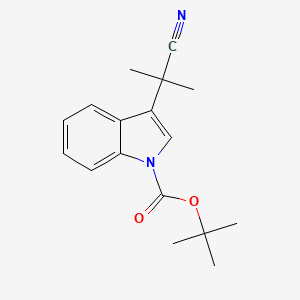
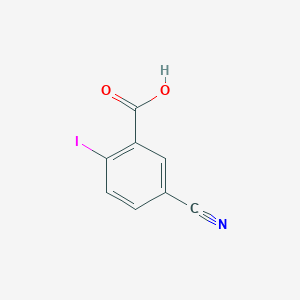
![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)


